6-(Pentylcarbamoyl)pyridine-2-carboxylic acid

CAS No.: 1154973-60-0

Cat. No.: VC2625877

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154973-60-0 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 6-(pentylcarbamoyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17) |

| Standard InChI Key | MPMNPDLGMCDVJJ-UHFFFAOYSA-N |

| SMILES | CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O |

| Canonical SMILES | CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

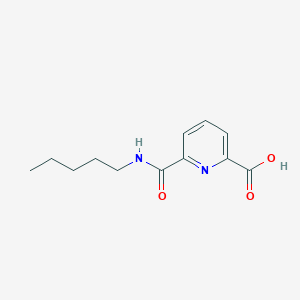

6-(Pentylcarbamoyl)pyridine-2-carboxylic acid belongs to the class of substituted pyridine compounds, specifically those containing carboxylic acid and amide functionalities. The compound features a pyridine ring as its core structure with two key functional groups: a carboxylic acid at the 2-position and a pentylcarbamoyl group at the 6-position.

Chemical Identification Data

The compound's chemical identifiers and properties are comprehensively outlined in the table below:

| Parameter | Value |

|---|---|

| Chemical Name | 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid |

| CAS Registry Number | 1154973-60-0 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 6-(pentylcarbamoyl)pyridine-2-carboxylic acid |

| InChI | InChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17) |

| InChIKey | MPMNPDLGMCDVJJ-UHFFFAOYSA-N |

| SMILES | CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O |

| PubChem Compound ID | 43558298 |

This compound contains three oxygen atoms and two nitrogen atoms, contributing to its potential for hydrogen bonding and other molecular interactions.

Structural Features

The structural arrangement of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid features:

-

A pyridine ring serving as the aromatic core

-

A carboxylic acid group (-COOH) at the 2-position of the pyridine ring

-

A pentylcarbamoyl group (-CO-NH-C₅H₁₁) at the 6-position

-

An extended aliphatic chain (pentyl) attached to the carbamoyl nitrogen

This structural configuration creates an asymmetric molecule with distinct reactivity at different positions. The presence of both acidic (carboxylic acid) and amide functional groups provides potential for diverse chemical reactions and interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid is essential for its proper handling, storage, and application in research settings.

Physical Properties

The physical characteristics of this compound are primarily determined by its molecular structure:

| Property | Description/Value |

|---|---|

| Physical State | Crystalline solid (at standard conditions) |

| Color | Off-white to white powder |

| Molecular Weight | 236.27 g/mol |

| Solubility | Likely soluble in polar organic solvents, partially soluble in water |

| Acidity | Contains carboxylic acid group (acidic) |

The compound's physical properties are influenced by both the aromatic pyridine ring and the aliphatic pentyl chain, creating a balance between hydrophilic and hydrophobic characteristics.

Chemical Reactivity

The chemical reactivity of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid is determined by its functional groups:

-

The carboxylic acid group can participate in:

-

Acid-base reactions

-

Esterification

-

Amidation reactions

-

Salt formation with bases

-

-

The amide linkage (carbamoyl group) provides:

-

Hydrogen bonding capability

-

Potential for hydrolysis under acidic or basic conditions

-

Structural rigidity due to partial double-bond character

-

-

The pyridine ring contributes:

-

Basicity through the nitrogen atom

-

Potential for coordination with metal ions

-

Sites for electrophilic or nucleophilic attack under specific conditions

-

Synthesis and Preparation Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid itself, information about related compounds suggests potential synthetic routes:

-

Acyl chloride methods - Similar to the synthesis of monoamide isomers described in search result , the compound might be synthesized through:

-

One-pot synthesis approach - Based on the novel synthesis methods described for substituted pyridine-2,6-dicarboxylic acid derivatives in search result :

Advantages of Modern Synthetic Methods

The synthesis approaches for pyridine dicarboxylic acid derivatives have several advantages:

-

Mild reaction conditions reducing side reactions

-

One-pot reaction protocols increasing efficiency

-

High atom economy minimizing waste

-

Potential for introducing various substituents at different positions

These synthetic principles likely apply to the preparation of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, though specific optimization would be required for this particular compound.

Applications and Research Significance

Current Research Applications

Based on the information available in the search results and the chemical nature of similar compounds, 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid may have applications in:

-

Chemical Research

-

As a building block for more complex molecules

-

Study of structure-activity relationships in pyridine derivatives

-

Development of synthetic methodologies

-

-

Biological Investigations

Related Compounds and Structural Analogs

Pyridine Carboxylic Acid Derivatives

Several structurally related compounds provide context for understanding 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid:

-

6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid

-

6-Amino-2-pyridinecarboxylic acid

-

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid

Comparative Analysis

The table below provides a comparative analysis of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid and its structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid | C₁₂H₁₆N₂O₃ | 236.27 | Reference compound |

| 6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid | C₁₀H₁₂N₂O₄ | 224.21 | Methoxyethyl vs. pentyl group |

| 6-Amino-2-pyridinecarboxylic acid | C₆H₆N₂O₂ | 138.13 | Simple amino vs. pentylcarbamoyl |

| 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid | C₇H₈NO₅P | 217.12 | Phosphonomethyl vs. pentylcarbamoyl |

These structural variations likely result in different physicochemical properties, affecting solubility, reactivity, and potential biological interactions .

Analytical Characterization

Chromatographic Methods

For purity assessment and analysis, the compound would typically be analyzed using:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography-Mass Spectrometry (GC-MS) if derivatized to increase volatility

Future Research Directions

Unexplored Research Areas

Several promising areas for future investigation of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid include:

-

Structure-Activity Relationship Studies

-

Systematic variation of the pentyl chain length

-

Modification of the carboxylic acid functionality

-

Investigation of isosteric replacements of the pyridine ring

-

-

Synthetic Methodology Development

-

Optimization of synthetic routes

-

Development of enantioselective synthesis methods

-

Green chemistry approaches to preparation

-

-

Biological Activity Screening

-

Evaluation of potential biological activities

-

Investigation of binding to specific biological targets

-

Exploration of structure-based drug design applications

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume